molecular formula C20H25N3OS B3988262 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE

Cat. No.: B3988262
M. Wt: 355.5 g/mol
InChI Key: RDGHYWRMBNPLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group and a quinolinyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to form the desired product. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A precursor in the synthesis of the target compound.

    2,2,4-Trimethyl-1,2-dihydroquinoline: Another precursor used in the synthesis.

Uniqueness

The uniqueness of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE lies in its combined structural features, which confer specific chemical and biological properties not found in its individual precursors. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-13-11-20(4,5)23(17-9-7-6-8-16(13)17)18(24)12-25-19-21-14(2)10-15(3)22-19/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGHYWRMBNPLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=N3)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 2
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 5
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 6
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE

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